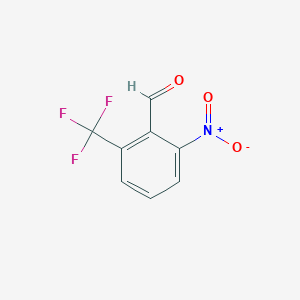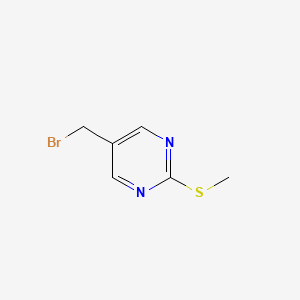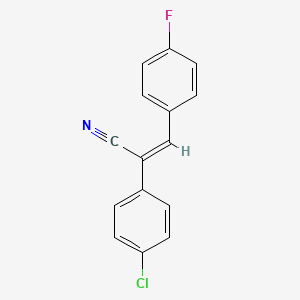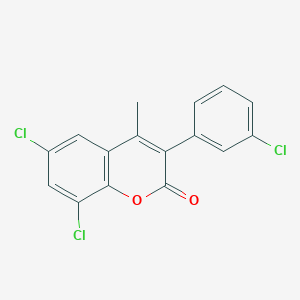
6,8-Dichloro-3-(3-chlorophenyl)-4-methylchromen-2-one
Overview
Description
6,8-Dichloro-3-(3-chlorophenyl)-4-methylchromen-2-one, commonly known as DCC, is a synthetic compound that has been widely used in scientific research. DCC belongs to the class of coumarin derivatives and has unique chemical and physical properties that make it an attractive molecule for various research applications.
Mechanism of Action
The mechanism of action of DCC in cancer cells involves the inhibition of topoisomerase II, an enzyme that is essential for DNA replication and cell division. DCC binds to the active site of topoisomerase II and prevents the enzyme from functioning properly, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
Apart from its anti-cancer activity, DCC has been shown to have other biochemical and physiological effects. DCC has been reported to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma. DCC has also been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the major advantages of using DCC in lab experiments is its high potency and selectivity towards cancer cells. DCC has been shown to have minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of using DCC is its poor solubility in water, which can limit its bioavailability and effectiveness in vivo.
Future Directions
There are several future directions for the research and development of DCC. One of the major areas of focus is the optimization of the synthesis method to improve the yield and purity of DCC. Another area of focus is the development of novel formulations and delivery systems to improve the bioavailability and effectiveness of DCC in vivo. Additionally, further research is needed to investigate the potential of DCC in the treatment of other diseases such as inflammatory and neurodegenerative diseases.
Conclusion:
In conclusion, DCC is a synthetic compound that has unique chemical and physical properties that make it an attractive molecule for various research applications. DCC has been extensively used in scientific research, particularly in the field of cancer research, due to its high potency and selectivity towards cancer cells. DCC exerts its anti-cancer effects by inhibiting topoisomerase II, leading to DNA damage and cell death. Apart from its anti-cancer activity, DCC has been shown to have other biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. While there are limitations to using DCC in lab experiments, there are several future directions for the research and development of DCC, including the optimization of the synthesis method and the development of novel formulations and delivery systems to improve its bioavailability and effectiveness in vivo.
Scientific Research Applications
DCC has been extensively used in scientific research due to its unique properties. One of the major applications of DCC is in the field of cancer research. DCC has been shown to have potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells. DCC exerts its anti-cancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth.
properties
IUPAC Name |
6,8-dichloro-3-(3-chlorophenyl)-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl3O2/c1-8-12-6-11(18)7-13(19)15(12)21-16(20)14(8)9-3-2-4-10(17)5-9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLIRXMVVGLIQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2Cl)Cl)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-methyl-4-[(E)-2-nitroethenyl]pyrazole](/img/structure/B3041544.png)
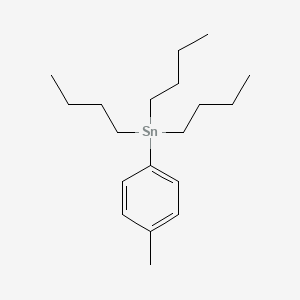
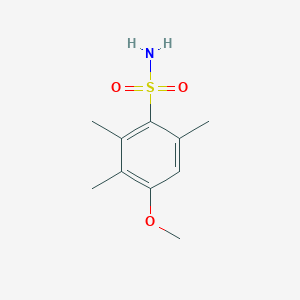
![[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methanol](/img/structure/B3041548.png)
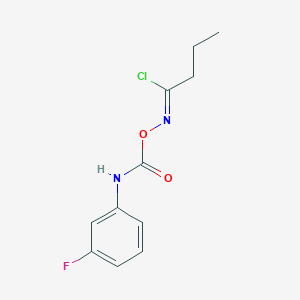
![Ethyl 2-[(2-chlorobenzoyl)amino]-2-[(2-chloro-3-pyridyl)amino]-3,3,3-trifluoropropanoate](/img/structure/B3041551.png)


![Ethyl 4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B3041558.png)

